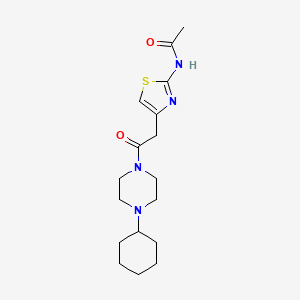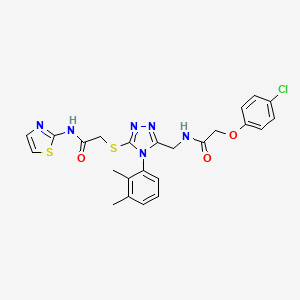
(4-(3-氯-4-氟苯基)哌嗪-1-基)(6-(3,5-二甲基-1H-吡唑-1-基)哒嗪-3-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)methanone is a useful research compound. Its molecular formula is C20H20ClFN6O and its molecular weight is 414.87. The purity is usually 95%.
BenchChem offers high-quality (4-(3-chloro-4-fluorophenyl)piperazin-1-yl)(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-chloro-4-fluorophenyl)piperazin-1-yl)(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
酪氨酸酶抑制
该化合物已被用于研究中,以鉴定酪氨酸酶抑制剂,酪氨酸酶是与黑色素生成相关的酶 . 黑色素过度产生与几种皮肤色素沉着障碍以及帕金森病中的神经退行性过程有关 . 因此,开发酪氨酸酶抑制剂代表了在制药和化妆品应用中识别新药剂的新挑战 .
药物发现
该化合物的独特结构允许其在药物发现中具有多种应用. 它可用于调节药物物质的药代动力学性质,使其成为开发新药的宝贵工具 .
分子影像
该化合物也可用于分子影像. 其独特的结构可用于创建用于各种成像技术的造影剂,有助于可视化生物过程.
理解生物过程
该化合物可用于了解各种生物过程. 例如,它可用于研究不同酶或受体的作用机制,有助于我们了解细胞功能.
抗菌研究
该化合物可用于抗菌研究 . 其独特的结构可用于开发新的抗菌剂,有助于对抗抗生素耐药细菌 .
神经退行性疾病
如前所述,该化合物可用于研究帕金森病和阿尔茨海默病等神经退行性疾病 . 通过抑制酪氨酸酶,它可能潜在地减缓这些疾病的进展 .
作用机制
Target of Action
Similar compounds have been shown to interact with enzymes such as acetylcholinesterase (ache) .
Mode of Action
Related compounds have been shown to inhibit enzymes like ache , which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Biochemical Pathways
Compounds with similar structures have been associated with the regulation of oxidative stress and reactive oxygen species (ros) production .
Result of Action
Related compounds have been shown to affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
属性
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN6O/c1-13-11-14(2)28(25-13)19-6-5-18(23-24-19)20(29)27-9-7-26(8-10-27)15-3-4-17(22)16(21)12-15/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLLLDXDPMIVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(3As,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrol-5-yl]methanol;hydrochloride](/img/structure/B2563740.png)

![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2563745.png)
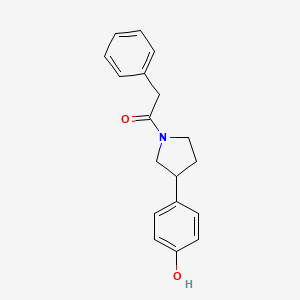
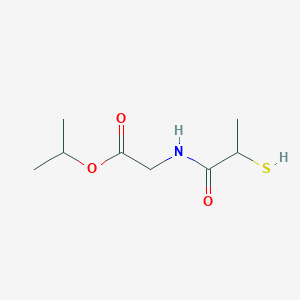
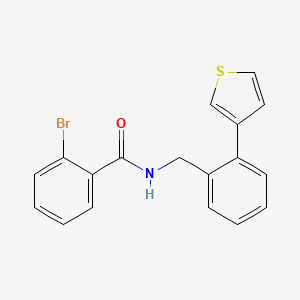
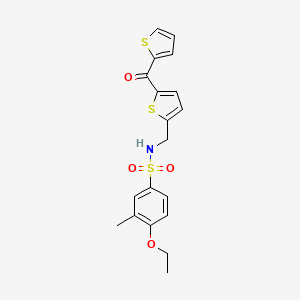
![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide](/img/structure/B2563753.png)
![1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B2563754.png)

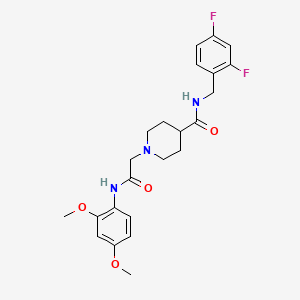
![3-{1-[3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2563758.png)
